molecular formula C31H53ClN6O4 B1519760 N-[[trans-4-[[(4-Amino-6-chloro-2-pyrimidinyl)amino]methyl]cyclohexyl]methyl]-N-[3-[cyclohexyl[(1,1-dimethylethoxy)carbonyl]amino]propyl]carbamic acid 1,1-dimethylethyl ester CAS No. 917022-13-0

N-[[trans-4-[[(4-Amino-6-chloro-2-pyrimidinyl)amino]methyl]cyclohexyl]methyl]-N-[3-[cyclohexyl[(1,1-dimethylethoxy)carbonyl]amino]propyl]carbamic acid 1,1-dimethylethyl ester

Cat. No. B1519760
M. Wt: 609.2 g/mol
InChI Key: YYVPZVDCQPRFOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[trans-4-[[(4-Amino-6-chloro-2-pyrimidinyl)amino]methyl]cyclohexyl]methyl]-N-[3-[cyclohexyl[(1,1-dimethylethoxy)carbonyl]amino]propyl]carbamic acid 1,1-dimethylethyl ester is a useful research compound. Its molecular formula is C31H53ClN6O4 and its molecular weight is 609.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[[trans-4-[[(4-Amino-6-chloro-2-pyrimidinyl)amino]methyl]cyclohexyl]methyl]-N-[3-[cyclohexyl[(1,1-dimethylethoxy)carbonyl]amino]propyl]carbamic acid 1,1-dimethylethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[[trans-4-[[(4-Amino-6-chloro-2-pyrimidinyl)amino]methyl]cyclohexyl]methyl]-N-[3-[cyclohexyl[(1,1-dimethylethoxy)carbonyl]amino]propyl]carbamic acid 1,1-dimethylethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Stereochemical Studies on Saturated Heterocycles

Research by Bernáth et al. (1985) focused on the preparation and conformational study of partially saturated benzoxazines, benzoxazin-2-ones, and benzoxazine-2-thiones, highlighting the significance of stereochemistry in saturated heterocycles. The study details the synthesis of bicyclic cis- and trans-pyrimidin-4-ones from amino acids, demonstrating the complexity and diversity of chemical reactions possible with compounds having similar structural motifs (Bernáth et al., 1985).

Fungicidal Properties of Pyrimidine Derivatives

Tumkevicius et al. (2013) described the synthesis of methyl esters of N-[(4-substituted amino)-5-cyano-2-methylthiopyrimidin-6-yl]amino acids, which are precursors to 5-amino-4-(substituted amino)pyrrolo[2,3-d]pyrimidine-6-carboxylic acids. This work underscores the potential for creating fungicidal agents from pyrimidine derivatives, indicating a research avenue for developing new antimicrobial compounds (Tumkevicius et al., 2013).

Synthesis of Heterocyclic Systems

Selič et al. (1997) explored the synthesis of heterocyclic systems using methyl and phenylmethyl esters, focusing on the preparation of pyrido[1,2-a]pyrimidin-4-ones among others. This research highlights the synthetic versatility and potential applications of compounds with similar functional groups in developing novel heterocyclic compounds (Selič et al., 1997).

Surface Chemistry and Amidation Reactions

Wang et al. (2011) investigated the EDC/NHS activation mechanisms between poly(acrylic acid) and poly(methacrylic acid) brushes, providing insights into the surface chemistry and amidation reactions relevant to the immobilization of biomolecules. This research could be pertinent to understanding the interactions and potential applications of complex esters in surface chemistry and biomaterials development (Wang et al., 2011).

properties

IUPAC Name

tert-butyl N-[[4-[[(4-amino-6-chloropyrimidin-2-yl)amino]methyl]cyclohexyl]methyl]-N-[3-[cyclohexyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H53ClN6O4/c1-30(2,3)41-28(39)37(17-10-18-38(24-11-8-7-9-12-24)29(40)42-31(4,5)6)21-23-15-13-22(14-16-23)20-34-27-35-25(32)19-26(33)36-27/h19,22-24H,7-18,20-21H2,1-6H3,(H3,33,34,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYVPZVDCQPRFOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCCN(C1CCCCC1)C(=O)OC(C)(C)C)CC2CCC(CC2)CNC3=NC(=CC(=N3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H53ClN6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00670444
Record name tert-Butyl [(4-{[(4-amino-6-chloropyrimidin-2-yl)amino]methyl}cyclohexyl)methyl]{3-[(tert-butoxycarbonyl)(cyclohexyl)amino]propyl}carbamate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

609.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[trans-4-[[(4-Amino-6-chloro-2-pyrimidinyl)amino]methyl]cyclohexyl]methyl]-N-[3-[cyclohexyl[(1,1-dimethylethoxy)carbonyl]amino]propyl]carbamic acid 1,1-dimethylethyl ester

CAS RN

917022-13-0
Record name tert-Butyl [(4-{[(4-amino-6-chloropyrimidin-2-yl)amino]methyl}cyclohexyl)methyl]{3-[(tert-butoxycarbonyl)(cyclohexyl)amino]propyl}carbamate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[[trans-4-[[(4-Amino-6-chloro-2-pyrimidinyl)amino]methyl]cyclohexyl]methyl]-N-[3-[cyclohexyl[(1,1-dimethylethoxy)carbonyl]amino]propyl]carbamic acid 1,1-dimethylethyl ester
Reactant of Route 2
Reactant of Route 2
N-[[trans-4-[[(4-Amino-6-chloro-2-pyrimidinyl)amino]methyl]cyclohexyl]methyl]-N-[3-[cyclohexyl[(1,1-dimethylethoxy)carbonyl]amino]propyl]carbamic acid 1,1-dimethylethyl ester
Reactant of Route 3
Reactant of Route 3
N-[[trans-4-[[(4-Amino-6-chloro-2-pyrimidinyl)amino]methyl]cyclohexyl]methyl]-N-[3-[cyclohexyl[(1,1-dimethylethoxy)carbonyl]amino]propyl]carbamic acid 1,1-dimethylethyl ester
Reactant of Route 4
Reactant of Route 4
N-[[trans-4-[[(4-Amino-6-chloro-2-pyrimidinyl)amino]methyl]cyclohexyl]methyl]-N-[3-[cyclohexyl[(1,1-dimethylethoxy)carbonyl]amino]propyl]carbamic acid 1,1-dimethylethyl ester
Reactant of Route 5
Reactant of Route 5
N-[[trans-4-[[(4-Amino-6-chloro-2-pyrimidinyl)amino]methyl]cyclohexyl]methyl]-N-[3-[cyclohexyl[(1,1-dimethylethoxy)carbonyl]amino]propyl]carbamic acid 1,1-dimethylethyl ester
Reactant of Route 6
Reactant of Route 6
N-[[trans-4-[[(4-Amino-6-chloro-2-pyrimidinyl)amino]methyl]cyclohexyl]methyl]-N-[3-[cyclohexyl[(1,1-dimethylethoxy)carbonyl]amino]propyl]carbamic acid 1,1-dimethylethyl ester

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